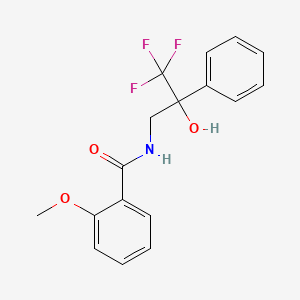

![molecular formula C17H16Cl2N2O B3001274 2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole CAS No. 381682-50-4](/img/structure/B3001274.png)

2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

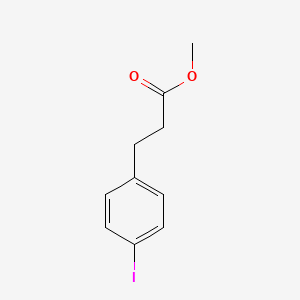

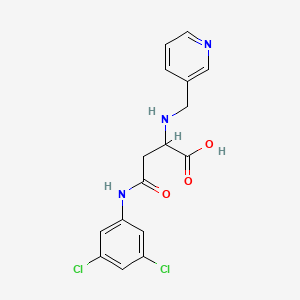

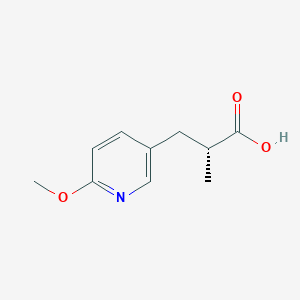

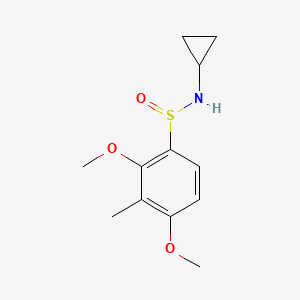

“2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole” is a chemical compound with the linear formula C14H11Cl3N2O . It is related to other compounds such as 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole hydrochloride and 2-[(2,4-dichlorophenoxy)methyl]-1-undecyl-1H-benzimidazole .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 2,4-dichlorophenoxyacetic acid was synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate . This compound was then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .科学研究应用

Controlled Release of Herbicides

This compound has been used in the controlled release of herbicides . Specifically, it was used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) by a modified co-precipitation method . The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . This application can improve the use efficiency and reduce the off-target effects of pesticides .

Antitumor Properties

The compound has shown potential in the field of cancer research . A series of new compounds incorporating the 2,4-dichlorophenoxy nucleus have been synthesized . Preliminary tests on transplantable murine tumor cell line [Ehrlich ascites carcinoma (EAC)] showed that one of the synthesized compounds, 2- {2- [2- (2,4-dichlorophenoxy)acetyl]hydrazono}-N’- (4-fluorophenyl)propanehydrazonoyl chloride, remarkably decreased the viable EAC cell count .

Synthesis of New Compounds

The 2,4-dichlorophenoxy nucleus of this compound has been used in the synthesis of new compounds . These new compounds were synthesized by simple routine methods and their structures were confirmed by IR, 1 H NMR, and electron-impact mass spectroscopy (MS) and elemental analysis data .

作用机制

Target of Action

It’s worth noting that imidazole derivatives have been found to exhibit a variety of pharmacological actions .

Mode of Action

The imidazole ring is a key component of many biologically active molecules and is utilized in a diverse range of applications . The presence of the 2,4-dichlorophenoxy group might suggest a similarity to the mechanism of action of 2,4-dichlorophenoxyacetic acid, which is absorbed through the leaves and is translocated to the meristems of the plant, causing uncontrolled, unsustainable growth .

Pharmacokinetics

For instance, imidazole derivatives have been found to exhibit a variety of pharmacological actions , and the 2,4-dichlorophenoxy group is known to be highly soluble in water .

Result of Action

Based on the presence of the imidazole ring and the 2,4-dichlorophenoxy group, it can be hypothesized that the compound might have antimicrobial or herbicidal effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the 2,4-dichlorophenoxy group is known to be highly soluble in water and may persist in aquatic systems under certain conditions . Additionally, the compound might be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .

属性

IUPAC Name |

2-[(2,4-dichlorophenoxy)methyl]-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h3-8,10H,2,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOQYIGRGHAECT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)